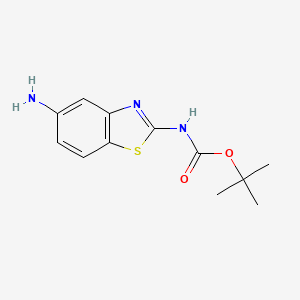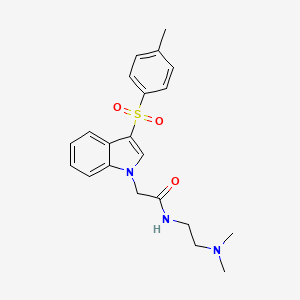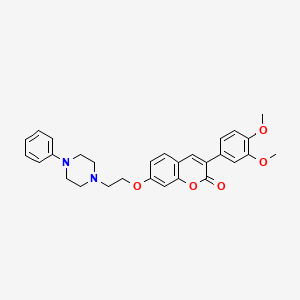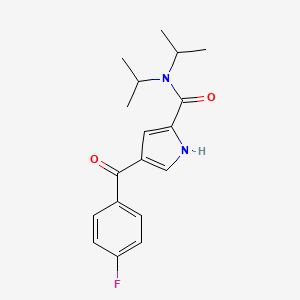![molecular formula C23H16N2O2S B2460065 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide CAS No. 312914-32-2](/img/structure/B2460065.png)
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide” is a complex organic molecule that contains a naphthalene ring, a thiazole ring, and an amide group. Naphthalene is a polycyclic aromatic hydrocarbon, thiazole is a heterocyclic compound containing sulfur and nitrogen, and an amide group consists of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a naphthalene ring attached to a thiazole ring via an amide linkage. The 3-methoxy group would be attached to the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Mechanism of Action
Target of Action
The compound 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide, also known as 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}naphthalene-2-carboxamide, is a complex molecule that likely interacts with multiple targets. These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound is likely to be complex due to its potential interaction with multiple targets. The compound may interact with its targets and induce changes in their function, leading to downstream effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the broad range of activities associated with indole and thiazole derivatives, it’s likely that this compound could affect multiple pathways . For example, if the compound targets topoisomerase II, it could affect DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The presence of a methoxy group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound acts by inducing DNA double-strand breaks, this could lead to cell cycle arrest and apoptosis, potentially making the compound useful for anticancer therapy .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solvent environment has been found to affect the photophysical phenomena of certain thiazole derivatives . Additionally, the presence of a prenyl chain in some compounds has been found to enhance their antioxidant activity .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide in lab experiments is its potential therapeutic applications in cancer therapy, neuroprotection, and antimicrobial activity. Additionally, this compound is relatively easy to synthesize using a variety of methods. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Additionally, the toxicity and pharmacokinetics of this compound are not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research of 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Additionally, the toxicity and pharmacokinetics of this compound should be studied in more detail to determine its safety and potential for clinical use. Furthermore, the antimicrobial activity of this compound should be explored further to determine its potential as an alternative to traditional antibiotics. Finally, the potential use of this compound in combination with other therapeutic agents should be investigated to determine its synergistic effects.
Synthesis Methods
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and Suzuki coupling reactions. The most common method involves the reaction of 2-naphthylamine with 2-bromo-1-naphthaldehyde in the presence of a base, followed by the addition of thiosemicarbazide and methanol to yield this compound.
Scientific Research Applications
3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide has shown potential in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain. Furthermore, this compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-27-20-13-16-8-3-2-7-15(16)12-18(20)22(26)25-23-24-19-11-10-14-6-4-5-9-17(14)21(19)28-23/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMUMSZZWBKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459984.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)


![Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459989.png)
![Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459990.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide](/img/structure/B2459993.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2459998.png)

![1,4-Diazaspiro[5.6]dodecane](/img/structure/B2460001.png)
![Ethyl 5-(2,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2460002.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2460003.png)